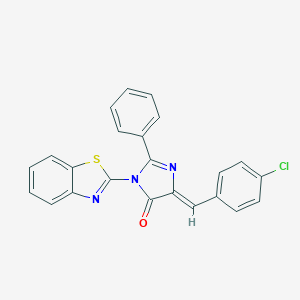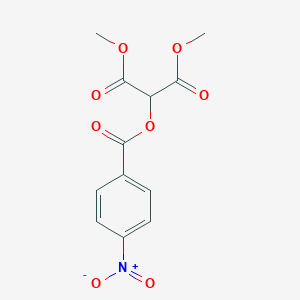
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine, also known as BTA-1, is a heterocyclic compound with potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine involves its interaction with ion channels in the brain, specifically voltage-gated potassium channels. N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to bind to a specific site on these channels, leading to a reduction in their activity and an increase in neuronal excitability.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been found to have a number of biochemical and physiological effects. In addition to its activity on ion channels, N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This suggests that N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine may have potential applications in the treatment of neurological disorders and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine is its relatively low potency, which may require the use of higher concentrations in experiments.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine. One area of interest is the development of more potent analogs of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine that could be used in lower concentrations. Another potential direction is the investigation of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine's activity on other ion channels and receptors in the brain. Finally, N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine could be used in combination with other compounds to investigate their interactions and potential synergistic effects.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine a valuable tool for investigating the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H9N3OS |
|---|---|
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |
Clé InChI |
LOEDWVLWOJXEGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)